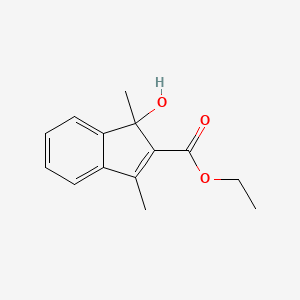![molecular formula C20H29NO4Si B14292494 2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one CAS No. 114023-05-1](/img/structure/B14292494.png)
2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one is a complex organic compound that features a naphthalene core substituted with a tris(2-hydroxyethyl)silyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one typically involves the reaction of naphthalen-1(2H)-one with a tris(2-hydroxyethyl)silyl-substituted amine. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions
2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学的研究の応用
2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one involves its interaction with molecular targets through its functional groups. The tris(2-hydroxyethyl)silyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments. The naphthalene core provides a rigid structure that can interact with other molecules through π-π stacking and other non-covalent interactions.
類似化合物との比較
Similar Compounds
Disilanes: Compounds containing Si-Si bonds with similar electronic properties.
Interhalogens: Molecules containing different halogen atoms with unique reactivity.
Uniqueness
2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one is unique due to its combination of a naphthalene core and a tris(2-hydroxyethyl)silyl group, which imparts distinct chemical and physical properties not found in other similar compounds .
特性
CAS番号 |
114023-05-1 |
|---|---|
分子式 |
C20H29NO4Si |
分子量 |
375.5 g/mol |
IUPAC名 |
2-[3-[tris(2-hydroxyethyl)silyl]propyliminomethyl]naphthalen-1-ol |
InChI |
InChI=1S/C20H29NO4Si/c22-9-13-26(14-10-23,15-11-24)12-3-8-21-16-18-7-6-17-4-1-2-5-19(17)20(18)25/h1-2,4-7,16,22-25H,3,8-15H2 |
InChIキー |
UCFZAOFUBHJGIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C=NCCC[Si](CCO)(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


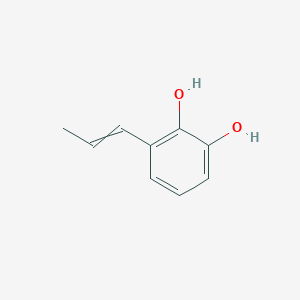
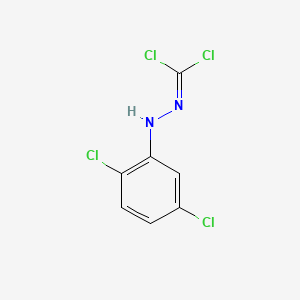
![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
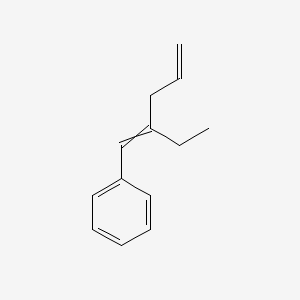
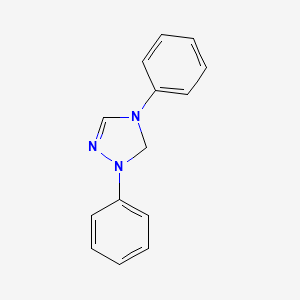
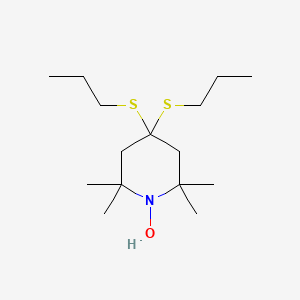
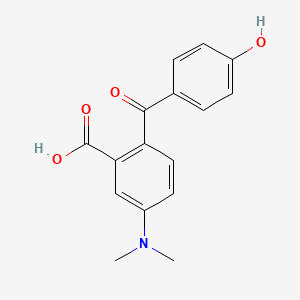
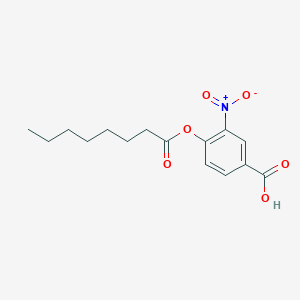
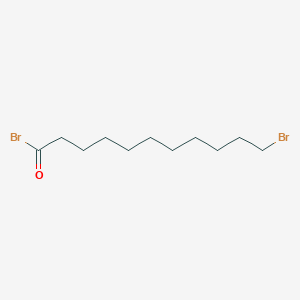
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)
![[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14292465.png)
